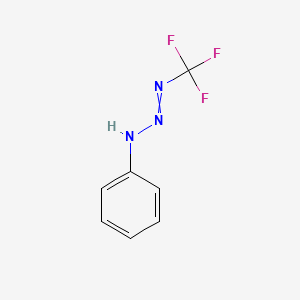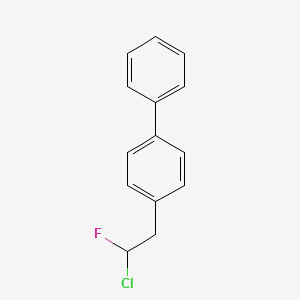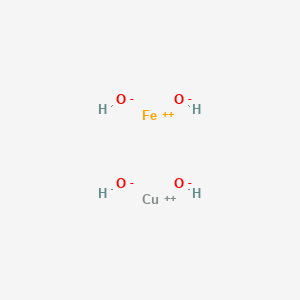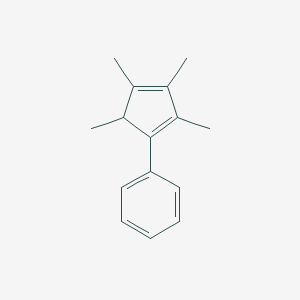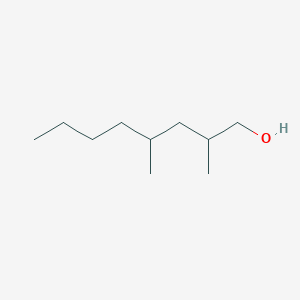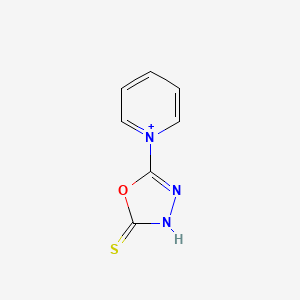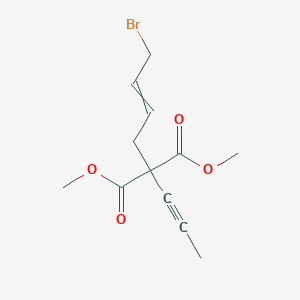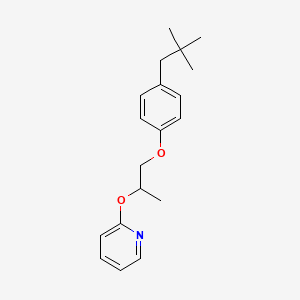![molecular formula C28H51NO B14287728 2-[(Dipropylamino)methyl]-3-pentadecylphenol CAS No. 141676-24-6](/img/structure/B14287728.png)
2-[(Dipropylamino)methyl]-3-pentadecylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dipropylamino)methyl]-3-pentadecylphenol is an organic compound with a complex structure that includes a phenol group, a dipropylamino group, and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dipropylamino)methyl]-3-pentadecylphenol typically involves the reaction of 3-pentadecylphenol with dipropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dipropylamino)methyl]-3-pentadecylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
2-[(Dipropylamino)methyl]-3-pentadecylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(Dipropylamino)methyl]-3-pentadecylphenol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Dipropylamino)methyl]-3-pentadecylphenol: shares similarities with other phenolic compounds that have alkyl chains and amino groups.
Phenol derivatives: Compounds like 4-[(Dipropylamino)methyl]phenol have similar structures but differ in the position of the substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the length of its alkyl chain, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
141676-24-6 |
|---|---|
Fórmula molecular |
C28H51NO |
Peso molecular |
417.7 g/mol |
Nombre IUPAC |
2-[(dipropylamino)methyl]-3-pentadecylphenol |
InChI |
InChI=1S/C28H51NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-20-26-21-19-22-28(30)27(26)25-29(23-5-2)24-6-3/h19,21-22,30H,4-18,20,23-25H2,1-3H3 |
Clave InChI |
LRKBLZCQFRAUJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CN(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




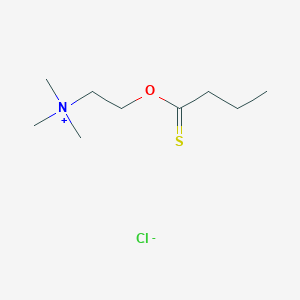
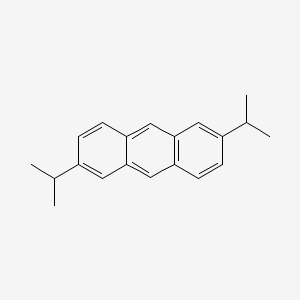
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
